Dynorphin A 1-10

Opioid Pharmacology Receptor Binding In Vitro Functional Assay

Dynorphin A (1-10) is the optimal tool for KOR-NMDA crosstalk research, offering a 13-fold potency advantage over Dynorphin A (1-13) and unique NMDA blockade (IC50 42.0 µM) absent in standard KOR agonists. Its high affinity for KOR extracellular loop 2 ensures reproducible functional assays and structural studies. Procure this specific fragment to ensure valid, mechanism-focused data.

Molecular Formula C57H91N19O12
Molecular Weight 1234.5 g/mol
CAS No. 79994-24-4
Cat. No. B549989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin A 1-10
CAS79994-24-4
Molecular FormulaC57H91N19O12
Molecular Weight1234.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)
InChIKeyXPAZYWMYTUESNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin A (1-10) (CAS 79994-24-4) Procurement: Baseline Profile and Selectivity for Scientific Research


Dynorphin A (1-10) is an endogenous opioid neuropeptide fragment derived from the N-terminus of the full-length dynorphin A peptide [1]. It functions as a dual-mechanism tool compound, primarily acting as a high-affinity agonist at the κ-opioid receptor (KOR) while also possessing a voltage-independent blocking activity at the N-methyl-D-aspartate (NMDA) receptor . This combination of opioid and non-opioid (glutamatergic) pharmacology distinguishes it from purely opioidergic fragments and provides a unique profile for studying receptor crosstalk in pain, stress, and neurological pathways.

Why Dynorphin A (1-10) Cannot Be Substituted by Generic Kappa Agonists or Longer Dynorphin Fragments


Substitution of Dynorphin A (1-10) with other κ-opioid receptor (KOR) agonists, such as U-50488, or with longer dynorphin fragments like Dynorphin A (1-13) or (1-17), is scientifically invalid due to its unique, quantitatively distinct dual-receptor profile. While many KOR agonists lack NMDA receptor activity, Dynorphin A (1-10) exhibits a specific IC50 of 42.0 µM for blocking NMDA-activated currents . Furthermore, even among dynorphin fragments that share KOR activity, the (1-10) amide analog demonstrates a 13-fold greater potency in functional assays compared to the (1-13) fragment (IC50 0.3 nM vs. 4.0 nM) [1]. This potent and selective pharmacology cannot be replicated by generic alternatives, making specific procurement of Dynorphin A (1-10) essential for reproducible, mechanism-focused research on KOR-NMDA crosstalk.

Quantitative Evidence Guide: Procuring Dynorphin A (1-10) Based on Differentiated Functional Potency and Receptor Selectivity


13-Fold Higher Functional Potency in MVD Assay Compared to Dynorphin A (1-13)

In a direct functional comparison using the mouse vas deferens (MVD) assay, Dynorphin A (1-10) amide demonstrates a significantly higher inhibitory potency than the longer fragment Dynorphin A (1-13). This establishes the (1-10) fragment as the more potent tool for functional κ-opioid receptor (KOR) studies in this well-characterized bioassay [1].

Opioid Pharmacology Receptor Binding In Vitro Functional Assay

Unique Dual-Receptor Profile: KOR Agonism Coupled with NMDA Receptor Blockade

Unlike pure κ-opioid receptor (KOR) agonists like U-50488 or salvinorin A, Dynorphin A (1-10) possesses a quantifiable and voltage-independent NMDA receptor blocking activity. This dual action is a hallmark of the dynorphin family but is uniquely retained in this specific fragment length .

Neuropharmacology Receptor Crosstalk Excitotoxicity

Functional Selectivity in Modulating Morphine Analgesia Over Dynorphin A (1-13)

In morphine-tolerant mice, intracerebroventricular (ICV) administration of Dynorphin A (1-10) amide (50 μg) produced a selective and potent enhancement of morphine's analgesic effects, shifting the morphine ED50 from 43.0 mg/kg to 17.0 mg/kg. This modulatory effect in a tolerant state contrasts with the broader activity of Dynorphin A (1-13) [1].

Analgesia Opioid Tolerance In Vivo Pharmacology

Binding Affinity and Selectivity for the Kappa-Opioid Receptor (KOR)

Molecular modeling and binding studies indicate that Dynorphin A (1-10) binds specifically to the second extracellular loop (EL2) of the κ-opioid receptor, a key determinant of KOR selectivity. It exhibits relatively high affinity for KOR binding sites but weaker binding to mu- and delta-opioid sites [1]. This contrasts with less selective opioid ligands or non-selective antagonists.

Receptor Binding Selectivity Profile Opioid Pharmacology

Validated Research and Industrial Application Scenarios for Dynorphin A (1-10) (CAS 79994-24-4)


Investigating Kappa-Opioid Receptor (KOR) Structure and Function

Due to its high affinity for the extracellular loop 2 (EL2) of the KOR, Dynorphin A (1-10) is an ideal probe for detailed molecular pharmacology studies. It can be used in competitive binding assays, functional GPCR assays (e.g., cAMP inhibition, β-arrestin recruitment), and molecular modeling studies to map the structural determinants of KOR activation and selectivity [3].

Studying KOR-NMDA Receptor Crosstalk in Pain and Neurotoxicity

The dual activity of Dynorphin A (1-10) as both a KOR agonist and an NMDA receptor blocker makes it uniquely suited for studies of neuropathic pain, opioid-induced hyperalgesia, and excitotoxicity. Unlike pure KOR agonists, it can be used to dissect the non-opioid, NMDA-mediated contributions of elevated endogenous dynorphin to chronic pain states and neuronal damage, as demonstrated in spinal administration models [3].

Exploring Mechanisms of Opioid Tolerance and Analgesic Potentiation

Based on its demonstrated ability to selectively potentiate morphine analgesia in morphine-tolerant animals without affecting naive animals [3], Dynorphin A (1-10) amide is a valuable tool for investigating the complex neuroadaptive changes underlying opioid tolerance. It can be used to screen for pathways that restore opioid sensitivity and to validate potential therapeutic targets for adjunctive pain management therapies.

Functional Assay Development and Validation (e.g., MVD Assay)

With its established and highly potent IC50 of 0.3 nM in the mouse vas deferens (MVD) assay [3], Dynorphin A (1-10) amide serves as a reliable reference agonist for characterizing KOR activity in tissue bath pharmacology. Its superior potency over Dynorphin A (1-13) provides a more sensitive and robust positive control for in vitro functional studies of novel KOR ligands.

Technical Documentation Hub

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